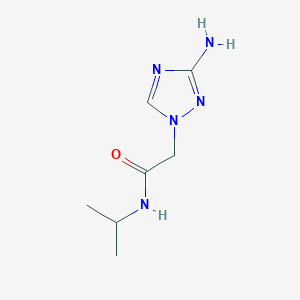
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group attached to the triazole ring and an acetamide group linked to an isopropyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with isopropyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as recrystallization, distillation, or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated triazole derivatives.
科学的研究の応用
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, coatings, or catalysts.
作用機序
The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The acetamide group may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family.
3-amino-1H-1,2,4-triazole: A precursor in the synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide.
N-(propan-2-yl)acetamide: A related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of the triazole ring with an amino group and an acetamide group linked to an isopropyl group This unique structure imparts specific chemical and biological properties that distinguish it from other triazole derivatives
特性
分子式 |
C7H13N5O |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
2-(3-amino-1,2,4-triazol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C7H13N5O/c1-5(2)10-6(13)3-12-4-9-7(8)11-12/h4-5H,3H2,1-2H3,(H2,8,11)(H,10,13) |
InChIキー |
DANNKAOCJKNUJV-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CN1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


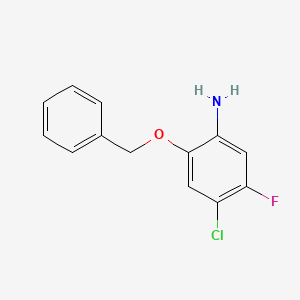

![5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13308195.png)
![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine](/img/structure/B13308197.png)
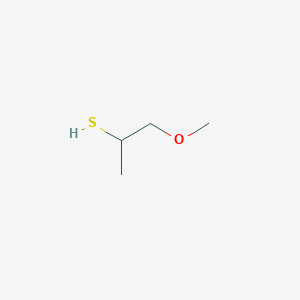
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol](/img/structure/B13308207.png)
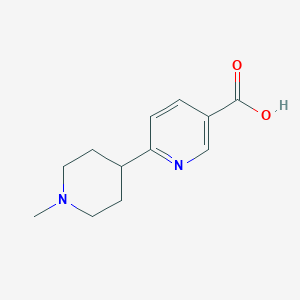
![4-Bromo-1-[2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B13308221.png)
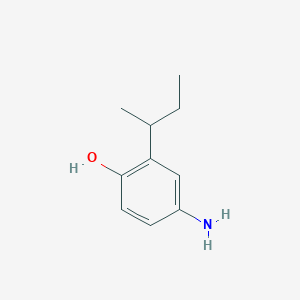

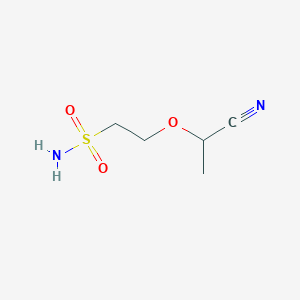
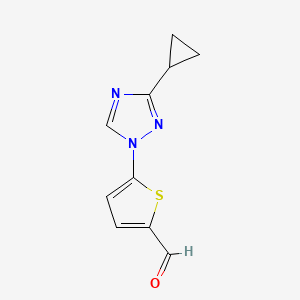
![(2R,3R)-2,3-dihydroxybutanedioic acid;2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13308271.png)
![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
